molecular formula C7H14N2O4 B556735 3-(2-Naphthyl)-L-alanine CAS No. 58438-03-2

3-(2-Naphthyl)-L-alanine

Cat. No. B556735
CAS RN: 58438-03-2
M. Wt: 215.25 g/mol
InChI Key: GMKMEZVLHJARHF-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)-L-alanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid .


Synthesis Analysis

The chemo-enzymatic synthesis of 3-(2-naphthyl)-L-alanine involves an aminotransferase from the extreme thermophile, Thermococcus profundus . The synthesis is performed by transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C .


Molecular Structure Analysis

The molecular formula of 3-(2-Naphthyl)-L-alanine is C13H13NO2 .


Chemical Reactions Analysis

3-(2-Naphthyl)-L-alanine is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has been incorporated into E. coli, allowing for further understanding of protein function .


Physical And Chemical Properties Analysis

3-(2-Naphthyl)-L-alanine is a solid substance . It is soluble in 1mol/L NaOH . Its molecular weight is 215.25 .

Scientific Research Applications

  • Synthesis of Heterocycles

    • Field : Organic Chemistry
    • Application : 2-Naphthol is used in the synthesis of diverse heterocyclic compounds .
    • Method : Multicomponent reaction approach has been utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
    • Results : This method has led to the synthesis of various organic molecules with potent biological properties .
  • Preparation of Phosphoserine-Containing Tetrapeptides

    • Field : Biochemistry
    • Application : N-Fmoc-3-(2-naphthyl)-D-alanine is used as an intermediate in the preparation of phosphoserine-containing tetrapeptides .
    • Method : The specific method of application or experimental procedures were not detailed in the source .
    • Results : These tetrapeptides are used as inhibitors of the BRCA1 protein .
  • Synthesis of Bioactive Heterocyclic Compounds

    • Field : Medicinal Chemistry
    • Application : 2-Naphthol, a compound structurally similar to “3-(2-Naphthyl)-L-alanine”, is used in the synthesis of bioactive heterocyclic compounds .
    • Method : The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions, leading to several organic molecules with potent biological properties .
    • Results : These compounds have a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV .
  • Organic Optoelectronics

    • Field : Materials Science
    • Application : Naphthyl-substituted anthracene derivatives are used in organic optoelectronics .
    • Method : By introducing the naphthyl group into the 2,6-positions of anthracene, two different anthracene derivatives were synthesized .
    • Results : Thin film field-effect transistors for one of the derivatives show charge transport mobility up to 2.1 cm² V⁻¹ s⁻¹ . Moreover, thin film phototransistors of the same derivative show a photoresponsivity of 6.9 × 10³ A W⁻¹, a high photosensitivity of 2.6 × 10⁶ and an excellent detectivity of 3.4 × 10¹⁶ Jones .
  • Catalysis

    • Field : Chemistry
    • Application : Acenaphthene-Based N-Heterocyclic Carbene Metal Complexes are used in catalysis .
    • Method : N-Heterocyclic carbene (NHC) ligands have become a privileged structural motif in modern homogenous and heterogeneous catalysis . The last two decades have brought a plethora of structurally and electronically diversified carbene ligands, enabling the development of cutting-edge transformations, especially in the area of carbon-carbon bond formation .
    • Results : Most of these were accomplished with common imidazolylidene and imidazolinylidene ligands, the most challenging ones were only accessible with the acenaphthylene-derived N-heterocyclic carbene ligands bearing a π-extended system .
  • Enzyme Catalysed Deracemisation

    • Field : Biochemistry
    • Application : 2-naphthyl alanine is used in multistep enzyme catalysed deracemisation .
    • Method : DAAO from R. gracilis is used to generate the a-keto acid from the racemic mixture of 2-naphthyl alanine . The in situ transformation of the keto acid into L-2-NAla is catalysed by L-AAT using cysteine sulphinic acid as irreversible amino donor .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

It is recommended to ensure adequate ventilation when handling 3-(2-Naphthyl)-L-alanine. Personal protective equipment should be used as required. Contact with skin, eyes, or clothing, as well as ingestion and inhalation, should be avoided .

Future Directions

The potential of 2-naphthol, a component of 3-(2-Naphthyl)-L-alanine, in multicomponent reactions is still being discovered. This might trigger new ideas to use 2-naphthol as a building block for future research in heterocyclic chemistry .

properties

IUPAC Name

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZXHKDZASGCLU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973984
Record name 3-Naphthalen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Naphthyl)-L-alanine

CAS RN

58438-03-2
Record name 2-Naphthylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58438-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Naphthalen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
S Hanzawa, S Oe, K Tokuhisa, K Kawano… - Biotechnology …, 2001 - Springer
Hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) was used to synthesize 3-(2-naphthyl)-l-alanine (Nal) by transamination between its corresponding α-keto …
Number of citations: 21 link.springer.com
M Rodriguez, N Bernad, MC Galas, MF Lignon… - European journal of …, 1991 - Elsevier
Acetyl derivatives of ethyl esters of 3-(1-naphthyl)-d,l-alanine and 3-(2-naphthyl)-d,l-alanine were synthesized through a malonic condensation. Resolution of these derivatives by …
Number of citations: 15 www.sciencedirect.com
T Nishio, R Kanazashi, A Nojima, H Kanazawa… - … of Chromatography A, 2012 - Elsevier
A novel polymer-grafted stationary phase of high-performance liquid chromatography (HPLC) was developed, utilizing a temperature-responsive polymer containing an aromatic moiety…
Number of citations: 19 www.sciencedirect.com
A Sakakura, M Hori, M Fushimi… - Journal of the American …, 2010 - ACS Publications
A chiral copper(II) complex of 3-(2-naphthyl)-l-alanine amide successfully catalyzes the enantioselective 1,3-dipolar cycloaddition reaction of nitrones with propioloylpyrazole and …
Number of citations: 75 pubs.acs.org
M Hori, A Sakakura, K Ishihara - Journal of the American Chemical …, 2014 - ACS Publications
We developed 1,3-dipolar cycloadditions of azomethine imines with propioloylpyrazoles catalyzed by a chiral copper(II) complex of 3-(2-naphthyl)-l-alanine amide. The asymmetric …
Number of citations: 78 pubs.acs.org
D Hagiwara, H Miyake, N Igari, M Karino… - Journal of medicinal …, 1994 - ACS Publications
As an extension of our studies on discovering a novel substance P (SP) antagonist, we modified the previously reported dipeptide, JV2-[. ZV2-(l. Zi-mdol-3-ylcarbonyl)-L-lysyl]-JV-methyl-…
Number of citations: 28 pubs.acs.org
K Ishihara, K Nishimura… - Angewandte Chemie …, 2020 - Wiley Online Library
Catalytic enantioselective α‐fluorination reactions of carbonyl compounds are among the most powerful and efficient synthetic methods for constructing optically active α‐fluorinated …
Number of citations: 17 onlinelibrary.wiley.com
Y Yabe, C MIURA, Y BABA… - Chemical and …, 1978 - jstage.jst.go.jp
Three analogues of somatostatin, in which the tryptophan residue in position 8 was replaced by 3-(1-naphthyl)-L-alanine, 3-(2-naphthyl)-L-alanine and 1, 2, 3, 4-tetrahydro-β-carboline-3…
Number of citations: 10 www.jstage.jst.go.jp
A Berger, M Smolarsky, N Kurn… - The Journal of Organic …, 1973 - ACS Publications
A diethyl 2-acyl (or 2-benzyloxycarbonyl) amino-2-alkyl (or 2-aralkyl) malonate is half-saponified in good yield to the dl monoester. The monoester is smoothly and quantitatively …
Number of citations: 61 pubs.acs.org
K Nishimura, Y Wang, Y Ogura, J Kumagai… - ACS …, 2022 - ACS Publications
Novel chiral π–copper(II)−π complex catalyzed enantioselective α-chlorination and -bromination of N-acyl-3,5-dimethylpyrazoles are described. The π–copper(II)−π complexation of Cu(…
Number of citations: 9 pubs.acs.org

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